molecular formula C15H16N2O3S B5601185 N'-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide

N'-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide

Cat. No.: B5601185
M. Wt: 304.4 g/mol
InChI Key: SFIGCOBYFIBCOP-UHFFFAOYSA-N
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Description

N’-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide is an organic compound with the chemical formula C14H15NO4S2 It is known for its applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with phenylacetic acid hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored for temperature, pH, and concentration to optimize yield and purity. After the reaction is complete, the product is typically purified through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The hydrazide group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)sulfonyl-2-phenylacetamide
  • N-(4-methylphenyl)sulfonyl-2-phenylacetonitrile

Uniqueness

N’-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide is unique due to its combination of sulfonyl and hydrazide functional groups, which provide a distinct reactivity profile. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N'-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-12-7-9-14(10-8-12)21(19,20)17-16-15(18)11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIGCOBYFIBCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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